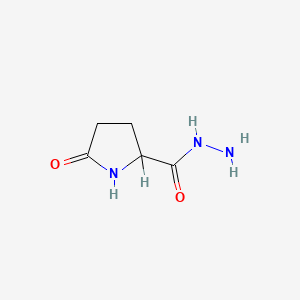
(chloromethoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO It is a derivative of cyclopentane, where one of the hydrogen atoms is replaced by a chloromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Chloromethoxy)cyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with thionyl chloride to form cyclopentyl chloride, which is then reacted with sodium methoxide to yield this compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (Chloromethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopentyl methanol.
Oxidation Reactions: The compound can be oxidized to form cyclopentanone derivatives.
Reduction Reactions: Reduction of this compound can yield cyclopentyl methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Cyclopentyl methanol.
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentyl methanol.
Scientific Research Applications
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (chloromethoxy)cyclopentane involves its interaction with specific molecular targets. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The exact pathways and molecular targets depend on the specific reaction and conditions.
Comparison with Similar Compounds
(Chloromethoxy)cyclopentane can be compared with other similar compounds, such as:
Cyclopentyl chloride: Similar in structure but lacks the methoxy group.
Cyclopentyl methanol: The hydroxyl group replaces the chlorine atom.
Cyclopentanone: An oxidized form of cyclopentane with a carbonyl group.
Uniqueness: The presence of both chlorine and methoxy groups in this compound imparts unique reactivity and properties, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
68060-41-3 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



